1-(Thiophen-3-ylmethyl)piperidin-3-ol
Description
1-(Thiophen-3-ylmethyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a thiophen-3-ylmethyl group and a hydroxyl group at the third position.
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-10-2-1-4-11(7-10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFCTASLJWBWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-ylmethyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and piperidine derivatives.
Formation of Intermediate: The thiophene derivative undergoes a reaction with a suitable reagent to form a thiophen-3-ylmethyl intermediate.
Cyclization: The intermediate is then subjected to cyclization with piperidine under controlled conditions to form the desired piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-ylmethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Substitution: The thiophene ring and the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiophene or piperidine rings .
Scientific Research Applications
1-(Thiophen-3-ylmethyl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers use it to study the interactions of piperidine derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-2-ylmethyl)piperidin-3-ol
- 1-(Furan-3-ylmethyl)piperidin-3-ol
- 1-(Pyridin-3-ylmethyl)piperidin-3-ol
Uniqueness
1-(Thiophen-3-ylmethyl)piperidin-3-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC to avoid over-alkylation.
- Use chiral resolving agents (e.g., camphorsulfonic acid) if enantiomeric purity is critical .
Basic: How is the stereochemistry of this compound characterized?
Answer:
Stereochemical analysis involves:
- Chiral HPLC : To separate enantiomers using columns like Chiralpak® IA/IB and mobile phases (hexane/isopropanol) .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in related piperidin-3-ol derivatives .
- Optical Rotation : Compare experimental [α] values with literature data for resolved isomers (e.g., (R)- vs. (S)-piperidin-3-ol) .
Q. Data Example :
| Isomer | [α] (c=1, MeOH) | Chiral HPLC Retention Time (min) |
|---|---|---|
| (R) | +15.2° | 12.3 |
| (S) | -15.0° | 14.7 |
Advanced: How do structural modifications of this compound impact sphingosine kinase 1 (SK1) selectivity?
Answer :
Structural optimization for SK1 selectivity involves:
- Alkyl Chain Length : Extending the thiophene linker (e.g., 2-carbon vs. 3-carbon tethers) enhances SK1/SK2 selectivity. For example, a 2-carbon tether in RB-019 increased selectivity 6.1-fold over SK2 .
- Substituent Effects : Introducing electron-withdrawing groups (e.g., CF) on the thiophene ring improves metabolic stability without compromising SK1 affinity .
- In Silico Docking : Use tools like AutoDock Vina to predict binding poses in SK1’s hydrophobic pocket, guided by co-crystal structures (PDB: 3VZB) .
Q. Methodological Workflow :
Synthesize derivatives with systematic modifications.
Assess SK1/SK2 inhibition via fluorescence-based assays (e.g., sphingosine-1-phosphate detection).
Validate selectivity ratios using IC values from dose-response curves.
Advanced: How does stereochemistry influence receptor binding affinity for acetylcholine receptors?
Answer :
Enantiomers of piperidin-3-ol derivatives exhibit distinct receptor interactions:
- Binding Assays : Radioligand displacement studies (e.g., H-atropine) show (R)-enantiomers of piperidin-3-ol esters have ~10-fold higher affinity for postganglionic acetylcholine receptors than (S)-enantiomers .
- Epimeric Effects : Quaternary nitrogen substituents (e.g., methyl vs. ethyl) alter epimer ratios, impacting receptor affinity by up to 100-fold in some analogs .
Q. Case Study :
| Compound | Epimer Ratio (N-Me : N-Et) | Receptor Affinity (pK) |
|---|---|---|
| N-Me | 85:15 | 8.85 |
| N-Et | 45:55 | 8.75 |
Recommendation : Use dynamic NMR to monitor epimerization in solution .
Advanced: What analytical strategies resolve contradictions in pharmacological data for piperidin-3-ol derivatives?
Answer :
Discrepancies often arise from:
- Metabolic Instability : Perform hepatic microsomal assays (e.g., human CYP3A4 incubation) to identify rapid degradation pathways .
- Polymorphism : Conduct DSC and PXRD to detect crystalline forms, as seen in patent EP 2024113540, where a monohydrate form showed improved bioavailability .
- Off-Target Effects : Use broad-panel receptor profiling (e.g., CEREP’s SafetyScreen44) to identify unintended interactions .
Q. Resolution Workflow :
Verify compound purity (>95% by HPLC).
Cross-validate assays (e.g., functional vs. binding assays).
Apply multivariate analysis to isolate confounding variables.
Basic: What are the key spectroscopic markers for characterizing this compound?
Q. Answer :
- NMR :
- H NMR: Thiophene protons (δ 6.8–7.2 ppm), piperidine N-CH-thiophene (δ 3.4–3.7 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad) .
- C NMR: Piperidine C-3 (δ 70–75 ppm), thiophene C-3 (δ 125–130 ppm).
- IR : O-H stretch (~3200 cm), C-S bond (~680 cm) .
Advanced: How to design in vivo studies for this compound’s anticonvulsant activity?
Q. Answer :
- Model Selection : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents .
- Dosing : Administer orally (10–50 mg/kg) with pharmacokinetic profiling (T, C) via LC-MS/MS.
- Biomarkers : Measure astrocyte activation (GFAP levels via ELISA) and neuroinflammatory cytokines (IL-1β, TNF-α) .
Q. Data Interpretation :
- Corrogate in vitro IC values with ED in vivo.
- Use Morris water maze to assess cognitive side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
